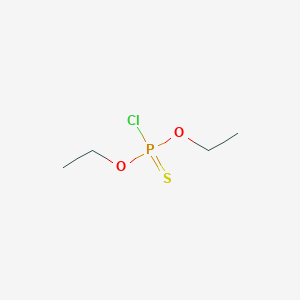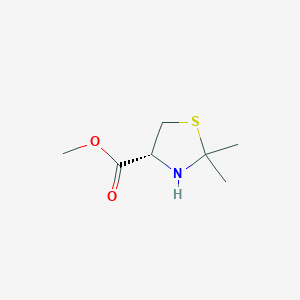
吗啉代三氟化硫
描述
Morpholinosulfur trifluoride is a chemical compound with the molecular formula C4H8F3NOS. It is a colorless to yellow liquid at room temperature and is known for its strong oxidizing properties.
科学研究应用
Morpholinosulfur trifluoride has a wide range of applications in scientific research:
作用机制
Target of Action
Morpholinosulfur trifluoride primarily targets the hydroxy groups in the cell membrane . These groups play a crucial role in maintaining the structural integrity of the cell and facilitating various biochemical reactions.
Mode of Action
The compound interacts with its targets through a nucleophilic attack on the hydroxy group in the cell membrane . This interaction leads to dehydration reactions and the formation of active substances .
Biochemical Pathways
The affected biochemical pathway involves the reaction of Morpholinosulfur trifluoride with hydroxyl groups, leading to the formation of cyclohexanol and dehydrochlorination products . The downstream effects of this pathway are yet to be fully understood and are a subject of ongoing research.
Pharmacokinetics
The compound’smolecular weight (175.17 g/mol) and density (1.436 g/mL at 25 °C) suggest that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of Morpholinosulfur trifluoride’s action primarily involve changes to the cell membrane’s structure due to the interaction with hydroxy groups . This can lead to the formation of active substances that may have various effects on the cell .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Morpholinosulfur trifluoride. For instance, the compound reacts violently with water , which could impact its stability and efficacy in aqueous environments. Additionally, the compound is classified as a combustible liquid , indicating that its action and stability could be affected by heat or sparks .
生化分析
Biochemical Properties
Morpholinosulfur trifluoride is incorporated in the fluoronation of trihexanols It interacts with enzymes, proteins, and other biomolecules in a manner that is yet to be fully understood
Cellular Effects
It is known to react with the hydroxy group in the cell membrane, leading to dehydration reactions and formation of active substances
Molecular Mechanism
The molecular mechanism of Morpholinosulfur trifluoride involves a nucleophilic attack on the hydroxy group in the cell membrane, leading to dehydration reactions and formation of active substances This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Morpholinosulfur trifluoride is typically synthesized by reacting sulfur trifluoride with morpholine. The reaction is carried out in a reaction vessel where sulfur trifluoride (SO2F2) and morpholine (C4H8NO) are added. The mixture is stirred under appropriate temperature and conditions to produce morpholinosulfur trifluoride . Industrial production methods often involve similar processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
化学反应分析
Morpholinosulfur trifluoride undergoes several types of chemical reactions, including:
Deoxofluorination: It reacts with ketones, hydroxyl groups, and active methylene groups to produce specific organic fluorides.
Fluorination of Alcohols: It can transform N-Boc protected amino alcohols into fluoromethylated pyrrolidines.
Ring-Expansion Reactions: It can mediate the ring-expansion of substituted N-containing heterocyclic alcohols, leading to the formation of fluorinated products.
Common reagents used in these reactions include dichloromethane as a solvent and various protecting groups to stabilize intermediates. The major products formed from these reactions are often fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
相似化合物的比较
Morpholinosulfur trifluoride is often compared with other fluorinating agents such as diethylaminosulfur trifluoride (DAST) and Deoxo-fluor. While all these compounds serve as fluorinating agents, morpholinosulfur trifluoride is preferred in certain applications due to its higher thermal stability and reactivity with hindered substrates . Similar compounds include:
Diethylaminosulfur trifluoride (DAST): Known for its use in converting alcohols to fluorides.
Deoxo-fluor: Another fluorinating agent used in organic synthesis.
XtalFluor-M: A reagent used for similar fluorination reactions.
Morpholinosulfur trifluoride stands out due to its unique balance of reactivity and stability, making it a valuable tool in synthetic chemistry.
属性
IUPAC Name |
trifluoro(morpholin-4-yl)-λ4-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NOS/c5-10(6,7)8-1-3-9-4-2-8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXIRMVZNARBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369812 | |
| Record name | Morpholinosulfur trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51010-74-3 | |
| Record name | Morpholinosulfur trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-morpholinylsulfur trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















